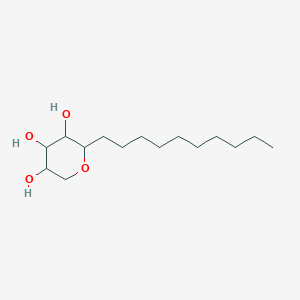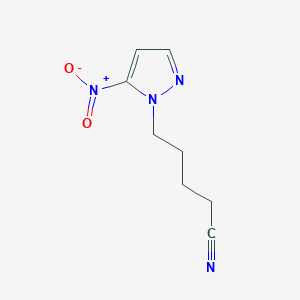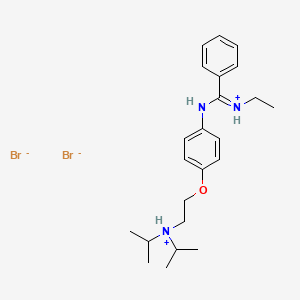
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N'-ethyl-benzamidine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-ethyl-benzamidine dihydrobromide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzamidine core substituted with diisopropylamino and ethoxy groups. The presence of these functional groups imparts specific chemical properties that make it valuable in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-ethyl-benzamidine dihydrobromide typically involves multiple steps, starting with the preparation of the benzamidine core. This can be achieved through the reaction of aniline derivatives with cyanamide, followed by subsequent functionalization to introduce the diisopropylamino and ethoxy groups. The final step involves the formation of the dihydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-ethyl-benzamidine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-ethyl-benzamidine dihydrobromide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-ethyl-benzamidine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-isobutylbenzamidine
- N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-methylbenzamidine
Uniqueness
N-(p-(2-(Diisopropylamino)ethoxy)phenyl)-N’-ethyl-benzamidine dihydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.
Propriétés
Numéro CAS |
80784-91-4 |
|---|---|
Formule moléculaire |
C23H35Br2N3O |
Poids moléculaire |
529.4 g/mol |
Nom IUPAC |
2-[4-[[ethylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium;dibromide |
InChI |
InChI=1S/C23H33N3O.2BrH/c1-6-24-23(20-10-8-7-9-11-20)25-21-12-14-22(15-13-21)27-17-16-26(18(2)3)19(4)5;;/h7-15,18-19H,6,16-17H2,1-5H3,(H,24,25);2*1H |
Clé InChI |
GDZFYLLLDSBMFU-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+]=C(C1=CC=CC=C1)NC2=CC=C(C=C2)OCC[NH+](C(C)C)C(C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)
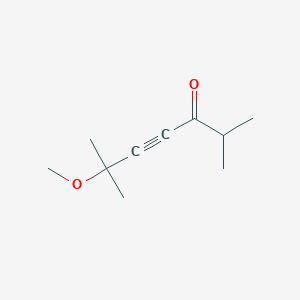
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)



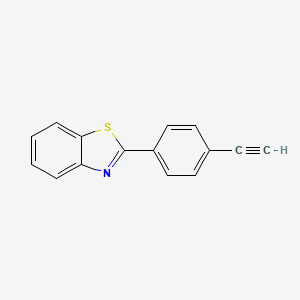
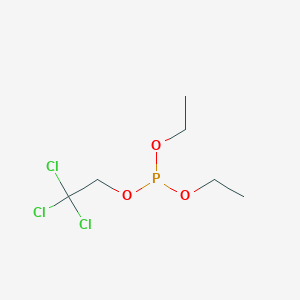
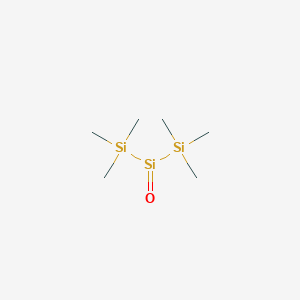

![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
